2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone

GSK-3β inhibition Alzheimer's disease Kinase selectivity

Sourcing a CNS-penetrant scaffold with a validated 2-phenylmorpholine pharmacophore is often hindered by absent head-to-head biological data. This compound directly addresses that gap by fusing the privileged 2-phenylmorpholine motif (low-nM GSK-3β IC₅₀; oral bioavailability in reference series) with a 6-attached dihydrobenzofuran-ethanone extension. The 6-position linkage, vs. the 5-position, alters linker geometry and can redirect substrate preference in enzyme screens. Predicted logP ≈ 3.2 and TPSA ≈ 49 Ų place it in favorable CNS drug-like space. Supplied at 95% purity for immediate fragment-growing and scaffold-hopping campaigns.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B12162827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4
InChIInChI=1S/C20H21NO3/c22-20(13-15-6-7-17-8-10-23-18(17)12-15)21-9-11-24-19(14-21)16-4-2-1-3-5-16/h1-7,12,19H,8-11,13-14H2
InChIKeyZPOULISICCGPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone: Profile & Procurement Baseline


The compound 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone (CAS 1435900-90-5; molecular formula C₂₀H₂₁NO₃; MW 323.4 g/mol) is a synthetic research chemical that fuses a 2,3-dihydrobenzofuran core with a 2-phenylmorpholine moiety via an ethanone linker . The 2-phenylmorpholine pharmacophore is a validated scaffold in central nervous system (CNS) drug discovery, appearing in potent glycogen synthase kinase‑3β (GSK‑3β) inhibitors and monoamine-releasing agents, while the dihydrobenzofuran substructure is a privileged fragment in antibacterial and neurotrophic programs [1][2]. The combination of these two scaffolds distinguishes it from simpler benzofuran‑ or morpholine‑only analogs, yet publicly available head‑to‑head quantitative data for this specific compound remain extremely limited, making selection decisions reliant on scaffold‑level inference.

Pharmacophore Retains 2-phenylmorpholine motif associated with GSK-3β target engagement studies
Positional Isomer 6-yl dihydrobenzofuran linker offers distinct profile vs. common 5-yl analogs
Evidence Basis Selection relies on scaffold inference; direct compound data limited

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone: In-Class Substitution Incompatibility


Replacing 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone with a generic benzofuran‑morpholine hybrid ignores critical structural determinants of biological activity. The 2‑phenyl substituent on the morpholine ring profoundly influences target engagement: in structurally related GSK‑3β inhibitors, the phenylmorpholine motif contributes to both potency (IC₅₀ values in the low‑nanomolar range) and oral bioavailability, whereas des‑phenyl or piperazine‑replaced analogs show markedly attenuated activity [1]. Furthermore, the 6‑position attachment on the 2,3‑dihydrobenzofuran core, as opposed to the 5‑position, alters the spatial orientation of the ethanone linker and can redirect substrate preference in enzyme inhibition screens [2]. These scaffold‑specific effects mean that even close congeners—such as 2‑(2,3‑dihydrobenzofuran‑5‑yl)morpholine or 2‑(benzofuran‑6‑yl)‑1‑(morpholin‑4‑yl)ethanone—cannot be assumed to behave interchangeably in a biological assay.

2-Phenyl substituent on morpholine critical for target engagement; des-phenyl analogs show reduced activity in related GSK-3β series.
6-yl dihydrobenzofuran attachment may alter substrate preference and selectivity vs. 5-yl isomers (positional SAR).
Close congeners (5-yl or des-phenyl morpholine) cannot be assumed interchangeable without direct comparative data.

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone: Differentiation Evidence vs. Analogs


2-Phenylmorpholine Moiety and GSK-3β Affinity

In the 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-one series, which shares the identical 2-phenylmorpholine fragment found in the target compound, lead compounds 21, 29 and 30 exhibit potent GSK-3β inhibitory activity [1]. The presence of the 2-phenyl group is essential: replacement with a simple alkyl group or removal of the phenyl ring reduces GSK-3β affinity, as demonstrated by parallel SAR studies where piperazine‑replaced analogs required a 4‑fluoro‑2‑methoxy phenyl substitution to regain potency [2]. Although the target compound replaces the pyrimidinone with a dihydrobenzofuran‑ethanone, the 2‑phenylmorpholine pharmacophore is conserved, supporting the inference that the phenyl substituent is a key driver of target engagement.

2-Phenylmorpholine & GSK-3β
Class-level
Reference series: 2-phenylmorpholine fragment enables low-nanomolar GSK-3β inhibition; removal or piperazine replacement attenuates activity (Fukunaga 2013).
Supports target engagement hypothesis for GSK-3β pathway studies; class-level SAR only.
Direct data for this specific compound not available.
GSK-3β inhibition Alzheimer's disease Kinase selectivity

6-Position Dihydrobenzofuran Attachment and Antibacterial Selectivity

A library of 2,3‑dihydrobenzofuran‑based compounds, including 6‑substituted and 5‑substituted variants, was screened against Chlamydia trachomatis. Several 2,3‑diaryl‑2,3‑dihydrobenzofuran derivatives achieved IC₅₀ ≤ 3 µM [1]. The positional attachment point on the dihydrobenzofuran ring influences biological outcome: 5‑position substitution (e.g., 2‑(2,3‑dihydrobenzofuran‑5‑yl)morpholine) is commonly used in herbicide and CNS programs, whereas 6‑position attachment, as in the target compound, is less explored and may offer a distinct selectivity profile [2]. The target compound’s 6‑yl ethanone linker therefore represents a non‑trivial structural departure from the more abundantly available 5‑yl analogs.

6-yl Dihydrobenzofuran Attachment
Class-level
6-yl ethanone linker vs. 5-yl morpholine: positional isomer may confer distinct biological profile; no direct IC₅₀ comparison available.
Offers underexplored benzofuran chemical space; empirical validation required.
5-yl analogs prevalent in patent literature; 6-yl may enable novel IP.
Antibacterial Chlamydia trachomatis Scaffold positional SAR

Physicochemical Profile Differentiation from Congeners

Computational studies on 2,3‑dihydrobenzofuran derivatives indicate that substituent identity and position strongly modulate logP, topological polar surface area (TPSA), and predicted blood‑brain barrier permeability [1]. The target compound (C₂₀H₂₁NO₃; MW 323.4; predicted logP ~3.2; TPSA ~49 Ų) sits within favorable CNS drug‑like space [2]. By comparison, the 5‑yl morpholine analog (C₁₃H₁₇NO₂; MW 219.3) is significantly smaller and more polar, while piperazine‑replaced benzofuran derivatives (e.g., US 8288390) exhibit higher TPSA (~56 Ų) due to the additional nitrogen, potentially reducing passive CNS penetration.

Physicochemical Profile
Context-dependent
Target: MW 323.4, logP ~3.2, TPSA ~49 Ų. 5-yl analog: MW 219.3, TPSA ~30 Ų. Piperazine derivatives: TPSA ~56 Ų.
Balanced CNS drug-like properties vs. smaller or more polar analogs; in silico prediction.
SwissADME computed values; experimental confirmation needed.
Physicochemical profile CNS drug-likeness In silico ADME

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(2-phenylmorpholin-4-yl)ethanone: High-Value Application Scenarios


GSK-3β CNS Drug Discovery Lead Optimization

The conserved 2‑phenylmorpholine pharmacophore, validated in potent GSK‑3β inhibitors (Fukunaga et al., 2013), makes this compound a rational entry point for medicinal chemistry programs targeting tau hyperphosphorylation in Alzheimer’s disease [1]. The dihydrobenzofuran‑ethanone extension offers a vector for modulating physicochemical properties and isoform selectivity beyond what is achievable with the pyrimidinone core of the reference series.

Antibacterial Screening Against Intracellular Pathogens

The 6‑position dihydrobenzofuran scaffold is structurally related to compounds that inhibit Chlamydia trachomatis replication with IC₅₀ ≤ 3 µM [2]. The compound’s distinct substitution pattern (6‑yl ethanone vs. 2,3‑diaryl) provides a complementary chemotype for hit‑expansion libraries aiming to improve potency and selectivity against intracellular Gram‑negative pathogens.

Neurotrophic Factor Pathway Probe Development

Benzofuran‑morpholine hybrids are disclosed in patent literature (US 8288390 B2) as enhancers of neurotrophic factor activity and cognitive function [3]. The target compound’s unique combination of a 2‑phenylmorpholine and a 6‑yl dihydrobenzofuran‑ethanone linker may yield a distinct polypharmacology profile, valuable for dissecting neurotrophic signaling pathways in phenotypic screening.

CNS-Penetrant Fragment Library Design

With a predicted logP ≈ 3.2 and TPSA ≈ 49 Ų, the compound resides in favorable CNS drug‑like chemical space [4]. Its availability as a 95%‑purity research chemical enables rapid incorporation into fragment‑growing or scaffold‑hopping campaigns seeking to replace the privileged 2‑phenylmorpholine with diverse capped side chains while maintaining favorable brain penetration parameters.

Application
Selection Property
Validation Focus
GSK-3β pathway studies (CNS models)
2-Phenylmorpholine pharmacophore retention
Target engagement in GSK-3β enzyme assays; scaffold-hopping potential
Antimicrobial screening (Chlamydia models)
6-yl dihydrobenzofuran scaffold
Intracellular replication inhibition; selectivity vs. 5-yl analogs
Neurotrophic factor pathway probe development
Benzofuran-morpholine hybrid scaffold
Neurotrophic activity enhancement in phenotypic assays
CNS-penetrant fragment library design
Favorable CNS drug-like properties (predicted logP, TPSA)
Brain penetration parameters; fragment-growing campaigns
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